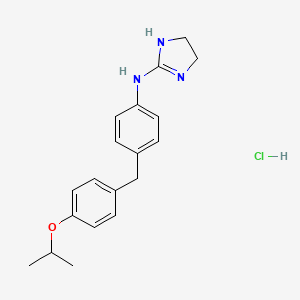
Ro 1138452 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selective prostacyclin IP receptor antagonist (pKi = 8.3). Exhibits no affinity at other prostanoid receptors (EP1-4, FP and TP) in a radioligand binding assay. Demonstrates analgesic activity in rats. Orally bioavailable.
科学的研究の応用
ROS-Based Nanomedicine : Reactive oxygen species play a vital role in regulating various physiological functions and have been used in nanomedicine for therapeutic applications. Advances in nanotechnology have enabled the exploration of nanomaterials with unique ROS-regulating properties, contributing to new therapeutic methodologies (Yang, Chen, & Shi, 2019).
ROS Measurement and Detection : The measurement of ROS in biological samples is crucial due to their significant physiological and pathological effects. Fluorescent probes, such as 2′,7′-dichlorodihydrofluorescein, have been developed for ROS detection, offering insights into their physiological roles (Chen, Zhong, Xu, Chen, & Wang, 2010).
Oxidative Stress in Aquatic Animals : ROS production in aquatic animals is influenced by environmental factors like temperature, oxygen levels, and pollutants. Studies highlight the role of transition metals and pesticides in inducing oxidative stress, with recent research focusing on molecular mechanisms enhancing tolerance to oxidative stress (Lushchak, 2011).
Advances in ROS Detection Probes : Development of selective fluorescent probes for specific ROS detection has made significant progress. These probes help in understanding the unique physiological activities of each ROS type (Soh, 2006).
Detection of ROS-Producing Compounds : An on-line post-column biochemical detection system has been developed for identifying ROS-producing compounds and antioxidants in mixtures. This high-resolution screening technology allows for rapid and sensitive characterization of individual species (Kool, van Liempd, Harmsen, Schenk, Irth, Commandeur, & Vermeulen, 2007).
Metal-Coordinated Probes for ROS Detection : Metal-coordinated fluorescent and luminescent probes have shown promise for sensing and imaging ROS and reactive nitrogen species (RNS) in biological systems. The review covers probes based on metal-coordinated systems, highlighting their selectivity and potential applications (Kwon, Kim, Swamy, & Yoon, 2021).
Lidocaine Oxidation and ROS in Drug Metabolism : Research on the oxidative drug metabolism of lidocaine has revealed insights into the production of ROS during drug metabolism, highlighting the relevance of electrochemistry in assessing oxidative drug metabolism related to Cytochrome P450s (Nouri Nigjeh, Permentier, Bischoff, & Bruins, 2010).
ROS in Cancer Therapy : ROS induction has emerged as a promising strategy in cancer therapy. The unique metabolic characteristics of cancer cells make them more susceptible to ROS-induction treatment, with various traditional treatments being effectively combined with ROS-inducing agents for enhanced therapeutic efficacy (Zou, Chang, Li, & Wang, 2017).
特性
分子式 |
C19H23N3O.HCl |
|---|---|
分子量 |
345.87 |
IUPAC名 |
N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C19H23N3O.ClH/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19;/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22);1H |
SMILES |
CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3.Cl |
同義語 |
4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



